molecular formula C21H21NS2 B13754443 N,p-Bis(phenylthiomethyl)-N-methylaniline CAS No. 73637-05-5

N,p-Bis(phenylthiomethyl)-N-methylaniline

Cat. No.: B13754443
CAS No.: 73637-05-5
M. Wt: 351.5 g/mol
InChI Key: OKBYZFBFFVTBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Organic Chemistry and Advanced Materials Science

Within the field of organic chemistry, N,p-Bis(phenylthiomethyl)-N-methylaniline is situated among the broad class of substituted aniline (B41778) derivatives. Aniline and its derivatives are foundational materials in numerous industrial sectors, serving as precursors for dyes, polymers, and pharmaceuticals. echemi.com The N-methylaniline core itself is known to impart specific properties, such as increased stability and altered solubility, compared to its parent aniline. echemi.com The modification of the aniline backbone with functional groups is a key strategy in developing new materials. For instance, substituted anilines are used to create polyaniline derivatives for applications in chemical sensors and electrically conductive films. rsc.orgresearchgate.netrsc.org

In advanced materials science, the incorporation of thioether linkages, as seen in the phenylthiomethyl groups, is of particular interest. Thioether moieties are known to coordinate with transition metals, making molecules containing them valuable as ligands in catalysis and coordination chemistry. wikipedia.org The presence of two such groups in a "bis" configuration suggests that this compound could function as a bidentate or bridging ligand, capable of forming stable complexes with metal centers. Such metal complexes often exhibit unique catalytic or photophysical properties, making them relevant for applications ranging from olefin oligomerization to the development of novel functional materials. nih.govacs.org

Historical Perspective of Thioether and Aniline Derivatives in Organic Synthesis and Ligand Design

The history of aniline derivatives is deeply rooted in the development of synthetic organic chemistry. Aniline, first isolated in the 19th century, became a cornerstone of the synthetic dye industry following the discovery of mauveine. wikipedia.org This sparked extensive research into the functionalization of the aniline ring, leading to a vast library of derivatives used in pharmaceuticals, agrochemicals, and polymers. echemi.comwikipedia.org The reactivity of the aromatic ring, which is highly susceptible to electrophilic substitution, allows for precise control over the placement of various functional groups, making aniline a versatile synthetic building block. wikipedia.org

The field of ligand design and coordination chemistry has its own rich history, with early work focusing on simple ligands like ammonia and halides. wiley-vch.demdpi.com The deliberate use of sulfur-based ligands, such as thioethers, evolved as chemists sought to modulate the electronic and steric properties of metal complexes. Thioethers are classified as soft ligands, making them particularly suitable for binding to soft metal ions. The development of multidentate thioether ligands, including cyclic "thiacrown" ethers and tripodal ligands, marked a significant advance, allowing for the formation of highly stable and structurally diverse metal complexes. wikipedia.orgnih.gov This has led to their application in bioinorganic chemistry, small molecule activation, and catalysis. nih.gov

Rationale for Investigating the Unique Architecture of this compound

The specific molecular architecture of this compound presents a compelling subject for chemical investigation due to the synergistic potential of its functional components. The rationale for its study lies in understanding how the combination of an aryl-substituted aniline framework with two strategically placed phenylthiomethyl groups influences its chemical behavior and potential applications.

Aryl-substituted aniline frameworks are ubiquitous in chemical and biological systems. In medicinal chemistry, the aniline moiety is a common structural motif found in numerous approved drugs, where it often plays a key role in binding to biological targets. However, the aniline group can also be associated with metabolic instability. Consequently, the synthesis and study of substituted anilines are crucial for fine-tuning pharmacological properties, such as bioavailability, selectivity, and metabolic profile. In materials science, these frameworks form the basis of conducting polymers, redox-active materials, and organic light-emitting diodes (OLEDs). The electronic properties of the aniline ring can be systematically modified by adding electron-donating or electron-withdrawing substituents, allowing for the precise engineering of materials for specific electronic applications. echemi.comutoronto.ca

Table 1: Physicochemical Properties of Aniline

Property Value
Chemical Formula C₆H₅NH₂
Molar Mass 93.13 g·mol⁻¹
Appearance Colorless to yellow liquid
Density 1.0217 g/mL
Melting Point -6.3 °C
Boiling Point 184.13 °C

| Solubility in water | 3.6 g/100 mL at 20 °C |

Functional groups are specific arrangements of atoms that determine the properties and reactivity of a molecule. biotech-asia.orgreachemchemicals.com The inclusion of two phenylthiomethyl groups in the structure of this compound is a deliberate design choice aimed at introducing specific functionalities. The "bis(thioether)" arrangement is a well-established motif in ligand design. core.ac.uk These moieties can act as a chelating "pincer," binding to a single metal center through the two sulfur atoms. nih.gov This chelation effect typically leads to the formation of highly stable metal complexes. The flexibility of the methylene (-CH₂-) linkers allows the two thioether donors to adopt various conformations, enabling coordination to a wide range of metal ions. The resulting metal complexes have significant potential as catalysts for organic transformations, such as cross-coupling reactions or polymerization. core.ac.ukresearchgate.net The phenyl groups attached to the sulfur atoms can also influence the steric and electronic environment around the metal center, further tuning the catalyst's activity and selectivity.

Table 2: Physicochemical Properties of N-Methylaniline

Property Value
Chemical Formula C₇H₉N
Molar Mass 107.156 g·mol⁻¹ wikipedia.org
Appearance Colorless to brown viscous liquid wikipedia.org
Density 0.99 g/mL wikipedia.org
Melting Point -57 °C wikipedia.org
Boiling Point 194 to 196 °C wikipedia.org

| Solubility in water | Insoluble wikipedia.org |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73637-05-5

Molecular Formula

C21H21NS2

Molecular Weight

351.5 g/mol

IUPAC Name

N-methyl-N,4-bis(phenylsulfanylmethyl)aniline

InChI

InChI=1S/C21H21NS2/c1-22(17-24-21-10-6-3-7-11-21)19-14-12-18(13-15-19)16-23-20-8-4-2-5-9-20/h2-15H,16-17H2,1H3

InChI Key

OKBYZFBFFVTBJZ-UHFFFAOYSA-N

Canonical SMILES

CN(CSC1=CC=CC=C1)C2=CC=C(C=C2)CSC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for N,p Bis Phenylthiomethyl N Methylaniline

Retrosynthetic Analysis of N,p-Bis(phenylthiomethyl)-N-methylaniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals two key disconnections corresponding to the formation of the carbon-sulfur and carbon-nitrogen bonds.

The structure consists of a central N-methylaniline core substituted at both the nitrogen atom and the para-position of the phenyl ring with phenylthiomethyl groups (-CH₂SPh). This suggests that the molecule can be conceptually broken down into three primary building blocks:

N-methylaniline : The core aromatic amine.

Thiophenol : The source of the phenylthio group.

Formaldehyde (B43269) : The one-carbon electrophilic linker.

This retrosynthetic approach points towards a one-pot or multi-step synthesis involving the condensation of these three components, likely proceeding through a Mannich-type reaction mechanism. The formation of a thiophenylmethylium cation intermediate is a plausible step in this process. researchgate.net

Established Synthetic Pathways to this compound

A plausible and straightforward approach to synthesizing this compound is through the reaction of N-methylaniline with formaldehyde and thiophenol. This reaction can be considered a variation of the Mannich reaction, where thiophenol acts as the nucleophile instead of a typical carbon acid. The reaction would likely proceed in a stepwise manner, with the first substitution occurring at the more nucleophilic nitrogen atom, followed by a second substitution at the activated para-position of the aromatic ring.

N-methylaniline + 2 Thiophenol + 2 Formaldehyde → this compound + 2 H₂O

Controlling the stoichiometry of the reactants would be crucial to achieve the desired disubstituted product and minimize the formation of monosubstituted or polysubstituted byproducts. The reaction conditions would likely involve an acid or base catalyst to facilitate the formation of the electrophilic iminium ion and the subsequent nucleophilic attack by thiophenol.

Table 1: Postulated Reaction Conditions for the Synthesis of this compound
ParameterConditionRationale
ReactantsN-methylaniline, Thiophenol, FormaldehydeCore components based on retrosynthetic analysis.
Stoichiometry (NMA:Thiophenol:CH₂O)1 : 2.2 : 2.2A slight excess of thiophenol and formaldehyde to drive the reaction to completion.
SolventDichloromethane or AcetonitrileInert solvents that can dissolve the reactants and facilitate the reaction.
CatalystTrifluoroacetic acid or Hydrochloric acidAcid catalysis is often employed in Mannich-type reactions to generate the reactive electrophile.
TemperatureRoom temperature to 50 °CMild conditions to prevent side reactions and decomposition.
Reaction Time12-24 hoursSufficient time for the completion of both N- and C-substitution.

The synthesis of this compound can be viewed from both convergent and divergent perspectives.

Convergent Strategy : This approach involves the simultaneous or sequential combination of the three key building blocks (N-methylaniline, formaldehyde, and thiophenol) in a one-pot reaction to form the final product. This is an efficient strategy as it reduces the number of synthetic steps and purification procedures.

Divergent Strategy : A divergent approach could involve the initial synthesis of a monosubstituted intermediate, such as N-(phenylthiomethyl)-N-methylaniline. This intermediate could then be subjected to a second substitution reaction to introduce the second phenylthiomethyl group at the para-position. This strategy would allow for the synthesis of a variety of analogues by using different thiols or other nucleophiles in the second step.

Exploration of Novel Methodologies for this compound Synthesis

Modern synthetic chemistry emphasizes the development of novel methodologies that are more efficient, environmentally friendly, and selective.

The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. Key considerations include:

Atom Economy : Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. The proposed condensation reaction has a good atom economy, with water being the only byproduct.

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives. Research on similar three-component coupling reactions has shown that water can be an effective solvent, often in the presence of an acid catalyst like trifluoroacetic acid. researchgate.net

Catalysis : Employing catalytic amounts of reagents instead of stoichiometric amounts can reduce waste and improve efficiency. The use of an acid catalyst is a step in this direction. Further research could explore the use of solid acid catalysts that can be easily recovered and reused.

A significant challenge in the synthesis of this compound is achieving the desired chemo- and regioselectivity.

Chemoselectivity : The reaction should selectively form the C-S and C-N bonds without promoting side reactions such as the self-polymerization of formaldehyde or the oxidation of thiophenol.

Regioselectivity : The substitution on the N-methylaniline ring must be directed to the desired para-position. The N-methylamino group (-NHCH₃) is an activating group and an ortho-, para-director in electrophilic aromatic substitution. wikipedia.orgucalgary.caunizin.org This electronic effect favors substitution at the ortho and para positions. Steric hindrance from the N-substituted group may disfavor substitution at the ortho position, leading to a higher yield of the para-substituted product. ucalgary.ca To achieve the desired N,p-disubstitution, careful control of reaction conditions is necessary to prevent substitution at the ortho position or multiple substitutions on the aromatic ring. The basicity of the amino group makes it highly reactive, and in some cases, protection of the amino group may be necessary to control the reaction. ucalgary.ca

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
Substituent GroupActivating/DeactivatingDirecting Effect
-NHCH₃ActivatingOrtho, Para
-NO₂DeactivatingMeta
-OHActivatingOrtho, Para
-CHODeactivatingMeta

Advanced Purification and Isolation Methodologies for this compound

The search for purification protocols for this compound did not yield specific methods or data that would allow for the construction of a detailed overview or a data table of advanced techniques. The available scientific literature focuses on related but structurally distinct compounds, such as N-methylaniline, for which purification methods are documented. However, these methods cannot be directly extrapolated to this compound due to the significant structural differences imparted by the phenylthiomethyl substituents at the nitrogen and para positions. These substituents would drastically alter the compound's polarity, solubility, and thermal stability, rendering purification methods for simpler anilines inapplicable.

Further investigation into specialized chemical synthesis and purification databases also proved fruitless in identifying established or even theoretical purification strategies for this compound. Without primary literature describing its synthesis, the development and reporting of purification techniques are logically absent.

Therefore, this section cannot provide a detailed account of advanced purification and isolation methodologies, including data tables and specific research findings, as requested. The scientific community has yet to publish research on the synthesis and subsequent purification of this compound.

Reactivity Profiles, Reaction Mechanisms, and Chemical Transformations of N,p Bis Phenylthiomethyl N Methylaniline

Electrophilic and Nucleophilic Reactivity of the Aniline (B41778) Moiety

The aniline portion of N,p-Bis(phenylthiomethyl)-N-methylaniline is characterized by the N-methyl-N-(phenylthiomethyl)amino group, which strongly influences the reactivity of the aromatic ring. This tertiary amino group is a powerful activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. chemistrysteps.comdoubtnut.comwikipedia.org The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene (B151609) ring, increasing the electron density at these positions and making them more susceptible to attack by electrophiles. youtube.com

In this compound, the para position is already substituted with a phenylthiomethyl group. Consequently, electrophilic attack is predicted to occur predominantly at the ortho positions. The N-methyl and N-phenylthiomethyl groups also exert steric hindrance, which may modulate the regioselectivity of incoming electrophiles.

The nitrogen atom of the aniline moiety also possesses nucleophilic character due to its lone pair of electrons. However, the presence of two bulky substituents (methyl and phenylthiomethyl) sterically hinders this nucleophilicity. acs.org While it can still participate in reactions such as acid-base chemistry, its ability to act as a nucleophile in substitution reactions may be diminished compared to less substituted anilines. fiveable.me In strongly acidic media, the nitrogen can be protonated, forming an anilinium ion. This protonation deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. youtube.comallen.in

Reactivity of the Thioether Linkages

The two phenylthiomethyl groups introduce thioether functionalities, which have their own distinct reactivity profiles.

Oxidation and Reduction Chemistry

Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. masterorganicchemistry.comresearchgate.net This oxidation can be achieved using a variety of oxidizing agents, including hydrogen peroxide, peroxyacids, and hypochlorite (B82951). acs.orgorganic-chemistry.org The oxidation of thioethers to sulfoxides is a common transformation in organic synthesis. rsc.org For this compound, selective oxidation of one or both thioether groups to the corresponding sulfoxides or sulfones is anticipated, depending on the stoichiometry and strength of the oxidizing agent. The reaction proceeds through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. researchgate.net

The reduction of thioethers is also possible, though it generally requires stronger reducing conditions. For instance, thioesters can be reduced to aldehydes via the Fukuyama reduction using a silyl (B83357) hydride and a palladium catalyst. wikipedia.org The reduction of thioethers can also be achieved using lithium in methylamine. acs.org In the context of this compound, reduction of the thioether linkages would likely lead to cleavage of the carbon-sulfur bond.

Thioether-Based Ligand Exchange and Coordination Reactivity

The sulfur atoms of the thioether linkages possess lone pairs of electrons and can act as soft Lewis bases, enabling them to coordinate with transition metals. wikipedia.org Thioether complexes are known for a variety of transition metals, and their coordination chemistry has been extensively studied. weebly.comacs.org The thioether groups in this compound can act as ligands, potentially forming complexes with metal centers. nih.gov The molecule could act as a bidentate ligand, coordinating to a metal through both sulfur atoms. This coordination ability is analogous to the role of methionine residues in metalloproteins. wikipedia.org

Mechanistic Elucidation of Key Chemical Transformations Involving this compound

Kinetic Studies of Reaction Pathways

Kinetic studies on the electrophilic substitution of N-methylaniline have shown that the amino group is a strong activator. The rates of these reactions are significantly faster than those of benzene. cdnsciencepub.com For instance, the reaction of N-methylaniline with 4,6-dinitrobenzofuroxan in acidic solution demonstrates the powerful activating effect of the N-methylamino group. cdnsciencepub.com

The oxidation of thioethers has also been the subject of kinetic analysis. The rate of oxidation is dependent on the nature of the oxidant and the substituents on the thioether. acs.org For example, the oxidation of aryl thioethers with hydrogen peroxide can be slow, with half-lives on the order of hours, while oxidation with hypochlorite is significantly faster. acs.orgresearchgate.net

Rate Constants for Thioether Oxidation by H₂O₂

Thioether CompoundSubstituentRate Constant (M⁻¹s⁻¹)Hammett Constant (σ)
Thioanisole-H2.53 x 10⁻³0.00
4-Methoxythioanisole-OCH₃1.28 x 10⁻²-0.27
4-Chlorothioanisole-Cl1.15 x 10⁻³0.23

Identification and Characterization of Reaction Intermediates

The mechanism of electrophilic aromatic substitution on the aniline ring of this compound is expected to proceed through a cationic intermediate known as an arenium ion or sigma complex. wikipedia.orgunacademy.com In this intermediate, the electrophile is attached to a ring carbon, and the positive charge is delocalized across the ring and onto the nitrogen atom. The stability of this intermediate is enhanced by the electron-donating ability of the amino group. wikipedia.org

In nucleophilic aromatic substitution reactions involving aniline derivatives, a zwitterionic intermediate, or Meisenheimer complex, can be formed. researchgate.netpsu.edu

The oxidation of the thioether linkages likely involves intermediates where the sulfur atom has a higher oxidation state. For example, in the oxidation to a sulfoxide (B87167), a sulfurane-like transition state or intermediate may be involved. In reactions with certain oxidants, radical intermediates can also be formed. chemrxiv.org In the case of intramolecular reactions, episulfonium intermediates have been observed. masterorganicchemistry.comyoutube.com

Studies on the Stability and Degradation Pathways of this compound under Diverse Chemical Conditions

Detailed experimental studies on the stability and degradation of this compound are not extensively documented in publicly available literature. However, an understanding of its potential degradation pathways can be inferred from the chemical behavior of its constituent functional groups: the N-methylaniline core, the thioaminal linkages (N-CH₂-S), and the aryl sulfide (B99878) moieties. The stability of the molecule is expected to be influenced by conditions such as pH, temperature, light, and the presence of oxidizing or reducing agents.

Acidic Conditions:

Under acidic conditions, the thioaminal linkages are likely to be the most labile sites in the molecule. Similar to aminals, which are known to undergo hydrolysis in acidic media, the N-CH₂-S bonds are susceptible to cleavage. nih.gov Protonation of the nitrogen or sulfur atoms would facilitate the cleavage of the carbon-nitrogen or carbon-sulfur bonds, leading to the decomposition of the parent molecule. The degradation in acidic aqueous media is expected to be a reversible reaction, with rapid decomposition occurring. nih.gov

The proposed degradation pathway would likely involve the formation of N-methylaniline, p-(phenylthiomethyl)-N-methylaniline, formaldehyde (B43269) (or its hydrate), and thiophenol. The exact distribution of products would depend on the reaction conditions and which thioaminal group undergoes hydrolysis first. Aromatic amines, in general, exhibit reduced stability in acidic solutions, which could further contribute to the degradation of the N-methylaniline core under harsh acidic conditions. researchgate.net

Basic Conditions:

The this compound molecule is expected to exhibit greater stability in neutral to basic environments. nih.gov Studies on related compounds, such as N-methyl derivatives of aryl carbamates, indicate that degradation pathways in basic solutions can be complex and may involve different mechanisms compared to acidic conditions. rsc.orgresearchgate.net While the thioaminal linkages are less prone to hydrolysis under basic conditions, strong bases could potentially promote elimination reactions or other rearrangements, although these are likely to require more forcing conditions.

Oxidative Conditions:

The N-methylaniline and sulfide moieties are both susceptible to oxidation. The tertiary amine of the N-methylaniline core can be oxidized, potentially leading to N-dealkylation or the formation of N-oxides. The sulfur atoms of the phenylthiomethyl groups are also prone to oxidation, which could lead to the formation of sulfoxides and subsequently sulfones under stronger oxidizing conditions. The presence of these oxidized sulfur species would alter the chemical and physical properties of the molecule.

Reductive Conditions:

The stability of this compound under reductive conditions would largely depend on the nature of the reducing agent. Strong reducing agents could potentially cleave the carbon-sulfur bonds of the phenylthiomethyl groups, leading to the formation of toluene (B28343), N-methylaniline derivatives, and sulfides. Catalytic hydrogenation might also lead to the cleavage of the C-S and C-N bonds.

Thermal and Photochemical Conditions:

Upon heating, N-methylaniline is known to decompose and emit toxic fumes of nitrogen oxides. nih.gov It is plausible that this compound would also undergo thermal decomposition, potentially through radical mechanisms involving the cleavage of the weaker C-N and C-S bonds.

Photochemical degradation is also a possibility, particularly given the presence of the aromatic aniline and thiophenyl chromophores. Aromatic amines and sulfides can undergo photo-oxidation. In organic solvents, light can induce homolysis of N-S bonds in related aryl azosulfonate compounds, suggesting that the C-N and C-S bonds in this compound could be susceptible to photolytic cleavage. researchgate.net

Summary of Expected Stability and Degradation

The following table summarizes the expected stability and potential degradation products of this compound under various chemical conditions, based on the reactivity of analogous structures.

ConditionExpected StabilityPotential Degradation ProductsPlausible Reaction Pathway
Acidic (e.g., aq. HCl)LowN-methylaniline, p-(phenylthiomethyl)-N-methylaniline, Formaldehyde, ThiophenolHydrolysis of thioaminal linkages
Basic (e.g., aq. NaOH)Moderate to HighGenerally stable, potential for elimination under harsh conditions-
Oxidative (e.g., H₂O₂, KMnO₄)LowN-oxides, Sulfoxides, Sulfones, N-dealkylation productsOxidation of nitrogen and sulfur atoms
Reductive (e.g., LiAlH₄, H₂/catalyst)Low to ModerateN-methylaniline derivatives, Toluene, ThiophenolCleavage of C-S and C-N bonds
ThermalLow to ModerateComplex mixture of decomposition products, including nitrogen oxidesRadical fragmentation
Photochemical (UV light)Low to ModerateVariety of products from radical reactionsPhotolytic cleavage of C-N and C-S bonds

Design, Synthesis, and Structure Reactivity Relationships of N,p Bis Phenylthiomethyl N Methylaniline Derivatives and Analogues

Rational Design Principles for Structural Analogues of N,p-Bis(phenylthiomethyl)-N-methylaniline

The rational design of analogues of this compound involves systematic modifications of its core components to modulate its chemical and physical properties. These modifications can be categorized into three main areas: the phenylthiomethyl moieties, the aniline (B41778) core, and the N-alkyl substituent.

The two phenylthiomethyl groups attached to the nitrogen and the para-position of the aniline ring are key features for modification. Altering the electronic and steric properties of the phenyl rings within these moieties can significantly influence the molecule's reactivity and intermolecular interactions.

Electronic Effects : Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto these phenyl rings can alter the electron density of the sulfur atom and, by extension, the entire molecule. For instance, EWGs like nitro (NO₂) or cyano (CN) groups would decrease the nucleophilicity of the sulfur, potentially affecting its coordination chemistry or susceptibility to oxidation. Conversely, EDGs such as methoxy (B1213986) (OCH₃) or alkyl groups would increase electron density.

Table 1: Illustrative Examples of Phenylthiomethyl Modifications and Their Potential Effects

Substituent on Phenyl RingPositionPredicted Electronic EffectPotential Impact on Reactivity
-NO₂paraStrong electron-withdrawingDecreased sulfur nucleophilicity
-OCH₃paraStrong electron-donatingIncreased sulfur nucleophilicity
-ClmetaElectron-withdrawing (inductive)Moderate decrease in sulfur nucleophilicity
-C(CH₃)₃orthoElectron-donating (inductive)Steric hindrance, restricted bond rotation

The aniline core provides a versatile scaffold for introducing additional functional groups, which can fine-tune the molecule's properties. researchgate.netuantwerpen.be C-H functionalization has emerged as a powerful tool for derivatizing anilines. researchgate.net Strategies can be employed to achieve regioselective functionalization at the ortho-, meta-, or para-positions. researchgate.net

Directing Groups : The inherent directing effects of the amino and phenylthiomethyl groups will influence the position of further substitution. The nitrogen atom typically directs electrophilic aromatic substitution to the ortho and para positions. Since the para position is already occupied, further substitution would likely be directed to the ortho position.

Introduction of Diverse Functionality : A wide range of functional groups could be introduced, including halogens, nitro groups, or alkyl chains. Each group would impart distinct electronic and steric characteristics. For example, halogenation could provide a handle for subsequent cross-coupling reactions, enabling the synthesis of more complex analogues. The introduction of electron-withdrawing substituents generally leads to higher toxic effects, while electron-donating groups seem to lessen toxicity in some aniline derivatives. nih.gov

The N-methyl group plays a significant role in the molecule's steric environment and electronic properties. Varying the N-alkyl substituent can have a profound impact on the molecular architecture.

Steric Bulk : Increasing the size of the alkyl group (e.g., from methyl to ethyl, isopropyl, or tert-butyl) will increase steric congestion around the nitrogen atom. This can influence the geometry of the nitrogen center and restrict the conformational flexibility of the entire molecule.

Electronic Influence : While alkyl groups are generally considered electron-donating through induction, the primary effect of changing the alkyl chain length is often steric. However, replacing the alkyl group with an electron-withdrawing group could significantly alter the basicity of the nitrogen atom. The impact of N-substituents on the crystal packing of related N-alkyl-N′-tosylpiperazines has been noted, highlighting the role of the alkyl chain in solid-state architecture. youtube.com

Synthetic Approaches to this compound Derivatives

The synthesis of this compound derivatives would likely involve a multi-step process, leveraging established methodologies for N-alkylation, C-H functionalization, and thioether formation. A plausible synthetic strategy could begin with N-methylaniline.

A common method for the synthesis of N-methylaniline involves the reaction of aniline with a methylating agent. researchgate.netsemanticscholar.orgresearchgate.netresearchgate.net One approach is the reaction of aniline with dimethyl sulfate. semanticscholar.org Another general method for preparing N-alkylated anilines is the reaction of anilines with alcohols or dialkyl ethers at elevated temperatures in the presence of catalysts. google.com

The introduction of the phenylthiomethyl groups could be achieved through reactions involving chloromethyl phenyl sulfide (B99878) or a similar electrophile. The first phenylthiomethyl group could be introduced at the nitrogen atom via nucleophilic substitution. The second phenylthiomethyl group would then be introduced onto the aniline ring, likely at the para-position due to the directing effect of the nitrogen substituent, via an electrophilic aromatic substitution reaction, such as a Friedel-Crafts-type alkylation.

To synthesize derivatives with modified phenylthiomethyl moieties, the corresponding substituted thiophenols would be used as starting materials to generate the necessary electrophilic partner. For functionalization of the aniline core, substitution reactions could be carried out on a pre-formed N,p-disubstituted intermediate.

Table 2: Potential Synthetic Reactions for Derivative Synthesis

Target ModificationReaction TypeReactants
N-alkylationNucleophilic Substitutionp-(phenylthiomethyl)aniline, an alkyl halide, and a base
C-thiolationElectrophilic Aromatic SubstitutionN-methyl-N-(phenylthiomethyl)aniline, chloromethyl phenyl sulfide, Lewis acid catalyst
Phenyl ring modificationSuzuki CouplingA brominated derivative of the target molecule, a substituted phenylboronic acid, and a palladium catalyst

Investigation of Structure-Reactivity Relationships within this compound Analogues in Chemical Systems

The relationship between the structure of the this compound analogues and their chemical reactivity is a critical area of investigation. The electronic and steric modifications described in the rational design section would be expected to produce predictable trends in reactivity.

Nucleophilicity of Heteroatoms : The nucleophilicity of the nitrogen and sulfur atoms will be highly dependent on the electronic nature of the substituents on the aromatic rings. Electron-donating groups will enhance nucleophilicity, making these sites more reactive towards electrophiles. Conversely, electron-withdrawing groups will decrease nucleophilicity. nih.gov

Redox Properties : The thioether linkages are susceptible to oxidation, potentially forming sulfoxides and sulfones. The ease of this oxidation will be influenced by the electron density at the sulfur atoms. Analogues with electron-rich phenylthiomethyl groups would be expected to undergo oxidation more readily.

Coordination Chemistry : The nitrogen and sulfur atoms represent potential coordination sites for metal ions. The steric hindrance around these atoms, dictated by the N-alkyl group and substituents on the phenyl rings, will play a crucial role in the stability and geometry of any resulting metal complexes.

Quantitative structure-activity relationships (QSAR) could be employed to correlate physicochemical properties with observed reactivity. nih.gov For instance, Hammett plots could be used to quantify the effect of substituents on the phenyl rings on reaction rates. Computational modeling, such as Density Functional Theory (DFT), could also provide insights into the electronic structure and predict reactivity trends. google.com

Table 3: Predicted Structure-Reactivity Trends

Structural ModificationPredicted Effect on Reactivity
EWG on phenylthiomethyl groupDecreased rate of reaction with electrophiles at sulfur
EDG on aniline coreIncreased rate of electrophilic aromatic substitution
Increased size of N-alkyl groupDecreased rate of reaction at the nitrogen due to steric hindrance

Advanced Applications of N,p Bis Phenylthiomethyl N Methylaniline in Distinct Chemical Domains

N,p-Bis(phenylthiomethyl)-N-methylaniline as a Ligand in Coordination Chemistry

The potential of this compound as a ligand in coordination chemistry remains unexplored. The presence of nitrogen and sulfur donor atoms suggests it could act as a multidentate ligand, forming complexes with various transition metals.

Synthesis and Characterization of Metal Complexes Incorporating this compound

The synthesis of metal complexes with this ligand would likely involve reacting this compound with a suitable metal salt in an appropriate solvent. Characterization of any resulting complexes would be essential to determine their structure and properties. Standard techniques for this would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the connectivity and environment of the atoms within the complex.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center through shifts in vibrational frequencies.

X-ray Crystallography: To determine the precise three-dimensional structure of the metal complex in the solid state.

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

Without experimental data, no specific complexes or their characterization data can be presented.

Analysis of Coordination Modes and Geometries within Metal Complexes

The coordination modes of this compound would depend on the metal center, its oxidation state, and the reaction conditions. Potential coordination modes could include:

Bidentate: Coordinating through the nitrogen atom and one of the sulfur atoms.

Tridentate: Coordinating through the nitrogen and both sulfur atoms.

Bridging: Linking two or more metal centers.

The resulting coordination geometries (e.g., square planar, tetrahedral, octahedral) would be dictated by the coordination number and the electronic preferences of the metal ion.

Studies on the Stability and Dynamics of this compound Metal Complexes

Investigations into the stability of metal complexes of this compound would involve techniques such as UV-Vis spectroscopy or potentiometric titrations to determine stability constants. The dynamic behavior of these complexes in solution, such as ligand exchange processes, could be studied using variable-temperature NMR spectroscopy.

Redox Properties of this compound Metal Complexes

The redox properties of any synthesized metal complexes would be of interest. Cyclic voltammetry would be the primary technique to investigate the electrochemical behavior, determining the oxidation and reduction potentials of the metal center and/or the ligand. The presence of sulfur atoms in the ligand might impart interesting redox activity.

Catalytic Applications of this compound and Its Metal Complexes

The catalytic potential of this compound and its metal complexes is a significant area for potential research, given the prevalence of nitrogen- and sulfur-containing ligands in catalysis.

Homogeneous Catalysis Mediated by this compound-Derived Systems

Metal complexes of this compound could be screened as catalysts in various homogeneous catalytic reactions, such as:

Cross-coupling reactions: (e.g., Suzuki, Heck, Sonogashira couplings) where palladium or nickel complexes are often employed.

Hydrogenation or transfer hydrogenation reactions: For the reduction of unsaturated bonds.

Oxidation reactions: Catalyzing the selective oxidation of organic substrates.

The performance of these catalysts would be evaluated based on their activity, selectivity, and stability under different reaction conditions.

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search of scientific literature and chemical databases, no specific information was found for the compound "this compound." Consequently, it is not possible to provide an article detailing its advanced applications in distinct chemical domains as requested.

Without any available data, the creation of an accurate and informative article on "this compound" is not feasible.

Role in Advanced Materials Science

Formation of Supramolecular Assemblies and Self-Assembly Processes

The architecture of this compound inherently contains several features that are conducive to the formation of ordered supramolecular assemblies through self-assembly processes. The key to this potential lies in the interplay of non-covalent interactions that the molecule's distinct functional groups can engage in.

The phenyl rings of the phenylthiomethyl groups, along with the aniline (B41778) core, are capable of participating in π-π stacking interactions . These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of aromatic rings, are a fundamental driving force in the self-assembly of many organic molecules, leading to the formation of columnar or lamellar structures.

Furthermore, the presence of sulfur atoms in the thioether linkages introduces the possibility of chalcogen bonding . This is a non-covalent interaction where a chalcogen atom (in this case, sulfur) acts as an electrophilic center, interacting with a nucleophilic region on an adjacent molecule. While weaker than hydrogen bonds, chalcogen bonds can provide significant directional control in the formation of supramolecular architectures.

Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound

Interaction TypeParticipating Functional GroupsPotential Outcome in Self-Assembly
π-π StackingPhenyl rings (from phenylthiomethyl and aniline moieties)Formation of ordered stacks or layers
Chalcogen BondingSulfur atoms (thioether linkage)Directional control in crystal packing
van der Waals ForcesEntire moleculeOverall molecular packing and cohesion
Dipole-Dipole InteractionsN-methylaniline coreInfluence on molecular orientation

While direct evidence is absent, the combination of these forces suggests that this compound could self-assemble into well-defined supramolecular structures. The precise nature of these assemblies would be highly dependent on factors such as solvent, temperature, and concentration.

Chemo-Sensory Applications for Inorganic Analytes

The structural components of this compound also indicate its potential as a chemo-sensory molecule for the detection of inorganic analytes, particularly metal ions. The presence of both nitrogen and sulfur atoms, which are known to be effective coordinating sites for a variety of metal ions, is a key feature of many chemosensors.

The nitrogen atom of the N-methylaniline group and the sulfur atoms of the two phenylthiomethyl groups could act in concert as a multidentate chelating ligand . The spatial arrangement of these donor atoms could create a binding pocket that is selective for specific metal ions based on their size, charge, and preferred coordination geometry. This N,S-donor environment is known to have a high affinity for soft metal ions.

Upon binding with a target metal ion, the electronic properties of the this compound molecule would likely be perturbed. This change could manifest in a detectable signal, such as a change in the molecule's fluorescence or a shift in its UV-visible absorption spectrum. For instance, interaction with a paramagnetic metal ion could lead to fluorescence quenching, while binding to other metal ions might result in fluorescence enhancement (chelation-enhanced fluorescence, CHEF).

Table 2: Hypothesized Chemo-Sensory Properties for Inorganic Analytes

Potential Analyte (Metal Ion)Proposed Binding SitesPotential Detection Mechanism
Soft Metal Ions (e.g., Hg²⁺, Ag⁺, Pd²⁺)Nitrogen (aniline) and Sulfur (thioether) atomsFluorescence quenching or enhancement; Colorimetric change
Transition Metal Ions (e.g., Cu²⁺, Zn²⁺)Nitrogen and Sulfur atomsChanges in UV-Vis absorption spectrum

The design of such a chemosensor would involve a "receptor-spacer-reporter" model. In this case, the N,S-donor atoms would constitute the receptor, the aniline and phenylmethyl groups would act as the spacer, and the entire conjugated system, which is altered upon ion binding, would be the reporter. The selectivity of the sensor could be tuned by modifying the steric and electronic properties of the molecule, for example, by introducing different substituents on the phenyl rings.

Theoretical and Computational Investigations of N,p Bis Phenylthiomethyl N Methylaniline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. A typical DFT study on N,p-Bis(phenylthiomethyl)-N-methylaniline would likely employ a functional such as B3LYP with a basis set like 6-311G(d,p) to achieve reliable results for its geometry and electronic structure.

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Calculations would focus on the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

The central N-methylaniline core is an electron-donating group, which significantly influences the electronic environment of the entire molecule. The nitrogen atom's lone pair of electrons is delocalized into the aniline's phenyl ring, increasing its electron density, particularly at the ortho and para positions. The two phenylthiomethyl substituents, attached at the nitrogen and the para-position of the aniline (B41778) ring, introduce complex electronic effects. The sulfur atoms, with their own lone pairs and the attached phenyl groups, further modulate the electronic landscape.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is expected to be localized primarily on the electron-rich N-methylaniline moiety, indicating this region is the most probable site for electrophilic attack. The LUMO, conversely, would likely be distributed across the phenyl rings of the phenylthiomethyl groups, suggesting these are potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides a theoretical measure of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Electronic Properties Calculated via DFT

Parameter Calculated Value Description
HOMO Energy -5.8 eV Energy of the highest occupied molecular orbital.
LUMO Energy -1.2 eV Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap 4.6 eV Indicator of chemical reactivity and stability.

Due to the presence of multiple single bonds, this compound can adopt numerous conformations. A detailed conformational analysis would involve systematically rotating the key dihedral angles—such as those around the N-CH2, S-CH2, and C-S bonds—to map the potential energy surface.

This analysis would identify the most stable (lowest energy) conformer as well as other low-energy local minima. The relative energies of these conformers determine their population at a given temperature. The results would likely show that the most stable conformation minimizes steric hindrance between the bulky phenylthiomethyl groups. For example, the phenyl groups would likely orient themselves away from each other to reduce repulsive interactions. The energy barriers between different conformers would also be calculated to understand the molecule's flexibility.

Table 2: Hypothetical Relative Energies of Key Conformers

Conformer Dihedral Angle (C-N-CH2-S) Relative Energy (kcal/mol) Boltzmann Population (%)
Global Minimum 175° 0.00 75.2
Local Minimum 1 65° 1.5 18.1

Molecular Dynamics Simulations

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a "movie" of molecular behavior.

The behavior of this compound can change dramatically in different solvents. MD simulations can model this by placing the molecule in a box filled with explicit solvent molecules (e.g., water for a polar environment, or toluene (B28343) for a nonpolar one).

In a polar solvent like water, the molecule's more polar regions (such as the N and S atoms) would be expected to form favorable interactions with water molecules. The nonpolar phenyl groups would likely be shielded from the aqueous environment. In a nonpolar solvent, the molecule might adopt a more extended conformation, driven by van der Waals interactions with the solvent molecules. The simulations would track how the solvent structure changes around the solute and how the solute's conformation adapts to its environment.

MD simulations involving multiple molecules of this compound can reveal its tendencies to self-associate or aggregate. By simulating a system with several solute molecules, one can observe whether they prefer to remain isolated or form clusters.

Given its large nonpolar surface area from the multiple phenyl rings, it is plausible that this compound would exhibit aggregation in polar solvents due to hydrophobic effects. The primary intermolecular forces driving such aggregation would be van der Waals interactions and π-π stacking between the phenyl rings. The simulation could calculate the radial distribution function to quantify the extent and nature of this aggregation.

Predictive Modeling of Reactivity and Reaction Pathways

Computational methods can also be used to predict how a molecule might react. By modeling potential reaction pathways, it is possible to identify the most likely products and the energy barriers that must be overcome for the reaction to occur.

For this compound, potential reactions could include oxidation at the nitrogen or sulfur atoms, or electrophilic aromatic substitution on the phenyl rings. A computational study would model the transition states for these potential reactions. For example, the oxidation of a sulfur atom to a sulfoxide (B87167) could be modeled to determine the activation energy. Comparing the activation energies for different potential reactions would allow for a prediction of the most favorable reaction pathway under specific conditions.

Computational Design and Screening of Novel Analogues

The rational design and virtual screening of novel analogues of a lead compound are pivotal stages in modern drug discovery and materials science. For a molecule such as this compound, computational chemistry provides a powerful toolkit to explore the vast chemical space, predict molecular properties, and prioritize candidates for synthesis and experimental testing. This approach significantly reduces the time and cost associated with the development of new chemical entities with desired activities. In the absence of specific published research on the computational design of this compound analogues, this section outlines the established methodologies that would be hypothetically applied.

Homology Modeling and Target Identification

Before designing novel analogues, it is often crucial to understand the biological target and the nature of the molecular interactions. If this compound were identified as a hit in a biological screen, the first step would be to identify its protein target. If the crystal structure of the target protein is not available, homology modeling can be employed to build a three-dimensional model based on the sequence similarity to proteins with known structures. This model would then be used for subsequent molecular docking and structure-based drug design.

Pharmacophore Modeling and Virtual Screening

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. dovepress.comnih.gov If a set of active analogues of this compound were known, a ligand-based pharmacophore model could be generated. This model would then be used as a 3D query to screen large chemical databases for structurally diverse molecules that fit the pharmacophoric features, potentially leading to the discovery of novel scaffolds. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. chemmethod.comwikipedia.org To develop a QSAR model for this compound analogues, a dataset of molecules with varying structures and corresponding activities would be required. Molecular descriptors, which are numerical representations of molecular properties, would be calculated for each analogue. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape). duke.edunih.gov

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) would then be used to build the QSAR model. nih.gov A robust QSAR model can be used to predict the activity of newly designed, unsynthesized analogues.

Hypothetical QSAR Study of this compound Analogues

To illustrate this, consider a hypothetical series of analogues where substitutions are made on the phenyl rings of the phenylthiomethyl groups. The following table presents hypothetical data for a QSAR study.

Analogue IDR1-SubstitutionR2-SubstitutionLogPMolecular Weight ( g/mol )Predicted pIC50
NPM-001HH5.2395.586.5
NPM-0024-ClH5.9430.037.1
NPM-0034-FH5.4413.576.8
NPM-0044-CH3H5.6410.616.9
NPM-0054-OCH3H5.1425.616.6
NPM-0064-Cl4-Cl6.6464.487.8
NPM-0074-F4-F5.6431.567.2

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, docking is used to predict how a small molecule ligand, such as an analogue of this compound, binds to the active site of a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. globalresearchonline.net

The results of molecular docking can provide valuable insights into the binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding affinity of the designed analogues. This information can guide the structural modifications to improve potency and selectivity.

Hypothetical Docking Results of this compound Analogues

The following table shows hypothetical docking scores and key interactions for a series of designed analogues against a hypothetical protein target.

Analogue IDDocking Score (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
NPM-001-8.5Tyr234, Phe356, Leu3890
NPM-002-9.2Tyr234, Phe356, Arg3801
NPM-003-8.8Tyr234, Phe356, Asn3781
NPM-004-8.7Tyr234, Phe356, Leu3890
NPM-005-8.9Tyr234, Gln352, Phe3561
NPM-006-10.1Tyr234, Phe356, Arg3802
NPM-007-9.5Tyr234, Phe356, Asn3782

In Silico ADMET Profiling

In addition to predicting the biological activity, it is crucial to assess the pharmacokinetic properties of the designed analogues, such as Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET models can predict various properties, including aqueous solubility, blood-brain barrier penetration, plasma protein binding, metabolic stability, and potential toxicity. mdpi.com Early assessment of these properties helps in identifying and filtering out compounds with unfavorable ADMET profiles, thereby reducing the attrition rate in later stages of development. researchgate.net

Hypothetical In Silico ADMET Profile of this compound Analogues

The table below provides a hypothetical ADMET profile for the designed analogues.

Analogue IDAqueous Solubility (logS)BBB PermeabilityhERG Inhibition (pIC50)Ames Mutagenicity
NPM-001-4.5High4.2Negative
NPM-002-5.1High4.8Negative
NPM-003-4.7High4.5Negative
NPM-004-4.8High4.3Negative
NPM-005-4.3Moderate4.1Negative
NPM-006-5.8Moderate5.5Negative
NPM-007-5.0High4.9Negative

By integrating these computational approaches, a comprehensive strategy for the design and screening of novel this compound analogues can be established. This data-driven approach allows for the prioritization of a smaller set of high-potential candidates for chemical synthesis and biological evaluation, ultimately accelerating the discovery process.

Future Perspectives and Emerging Research Directions for N,p Bis Phenylthiomethyl N Methylaniline

Identification of Untapped Synthetic Methodologies

The development of efficient and selective synthetic routes to N,p-Bis(phenylthiomethyl)-N-methylaniline is the foundational step for any future research. Current synthetic chemistry offers several plausible, yet unexplored, methodologies for its preparation.

One of the most direct approaches would be the thioalkylation of N-methylaniline . This could potentially be achieved through a reaction with phenylthiomethyl chloride or a related electrophile. The conditions for such a reaction would need to be carefully optimized to control the regioselectivity, favoring substitution at the para position of the aniline (B41778) ring and the nitrogen atom. The use of specific catalysts, such as Lewis acids, could be investigated to enhance the reaction rate and selectivity.

Another promising avenue is a multi-component reaction , which could offer a more atom-economical and convergent synthesis. A possible one-pot reaction could involve N-methylaniline, formaldehyde (B43269), and thiophenol. This type of Mannich-like reaction could potentially lead to the desired product, although control of side reactions and purification would be significant challenges to overcome.

Future research in this area should focus on comparing different synthetic strategies, optimizing reaction conditions, and developing a scalable and cost-effective synthesis. A detailed study of the reaction mechanism would also provide valuable insights for further refinement of the synthetic protocol.

Table 1: Prospective Synthetic Methodologies for this compound

Methodology Potential Reagents Key Areas for Optimization Anticipated Challenges
Direct Thioalkylation N-methylaniline, Phenylthiomethyl chlorideCatalyst selection, solvent effects, temperature controlControl of regioselectivity, prevention of over-alkylation
Multi-component Reaction N-methylaniline, Formaldehyde, ThiophenolStoichiometry of reactants, catalyst screeningFormation of polymeric byproducts, purification of the final product
Cross-Coupling Strategies Halogenated N-methylaniline derivatives, Phenylthiomethylating agentsCatalyst and ligand choice, reaction conditionsAvailability of starting materials, catalyst stability

Discovery of Novel Catalytic and Transformative Applications

The molecular architecture of this compound, featuring both soft sulfur and hard nitrogen donor atoms, suggests its potential as a versatile ligand in coordination chemistry and catalysis.

The presence of the thioether and aniline moieties could enable this compound to act as a bidentate or tridentate ligand for various transition metals. The resulting metal complexes could be screened for catalytic activity in a range of organic transformations. For instance, palladium complexes could be investigated for their efficacy in cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. The electronic and steric properties of the ligand could be tuned by modifying the substituents on the phenyl rings, thereby influencing the catalytic performance.

Furthermore, the redox-active nature of the sulfur atoms opens up the possibility of its use in redox catalysis . The compound could potentially mediate electron transfer processes, making it a candidate for applications in oxidation or reduction reactions. Its antioxidant potential, similar to other organosulfur compounds, could also be an area of interest.

Future research should involve the synthesis and characterization of metal complexes of this compound and a systematic evaluation of their catalytic activity in various organic reactions. Mechanistic studies would be crucial to understand the role of the ligand in the catalytic cycle and to design more efficient catalysts.

Opportunities in Advanced Functional Materials Development

The unique combination of functional groups in this compound makes it an interesting building block for the development of advanced functional materials.

One potential application is in the field of coordination polymers and metal-organic frameworks (MOFs) . The ability of the molecule to coordinate to metal ions through its nitrogen and sulfur atoms could be exploited to construct novel supramolecular architectures with interesting properties, such as porosity, luminescence, or magnetic behavior.

The presence of the aniline and thioether groups also suggests potential applications in polymer science . It could be used as a monomer or a cross-linking agent in the synthesis of novel polymers with enhanced thermal stability, refractive index, or metal-binding capabilities. The sulfur atoms could impart desirable properties such as vulcanizability or improved adhesion to metal surfaces.

Future research in this domain should focus on the design and synthesis of new materials incorporating this compound and a thorough investigation of their structure-property relationships.

Table 2: Potential Applications in Advanced Functional Materials

Material Type Potential Role of the Compound Target Properties Prospective Research Focus
Coordination Polymers/MOFs Ligand/Building BlockPorosity, Luminescence, CatalysisSynthesis of novel frameworks, characterization of properties
Advanced Polymers Monomer/Cross-linker/AdditiveHigh refractive index, thermal stability, metal adhesionPolymer synthesis and characterization, evaluation of material performance
Organic Electronics Hole-transporting material, stabilizerCharge transport properties, device stabilitySynthesis of high-purity material, fabrication and testing of electronic devices

Addressing Current Challenges and Defining Future Research Frontiers in this compound Chemistry

The primary challenge in the study of this compound is the current lack of fundamental knowledge about its synthesis, properties, and reactivity. A concerted research effort is needed to establish a solid foundation for future investigations.

Key future research frontiers include:

Development of a robust and scalable synthesis: This is the most critical first step to enable all other areas of research.

Thorough physicochemical characterization: A detailed understanding of its electronic, spectroscopic, and structural properties is essential.

Exploration of its coordination chemistry: A systematic study of its interactions with a wide range of metal ions will unveil its potential as a ligand.

Computational and theoretical studies: Density Functional Theory (DFT) calculations could provide valuable insights into its electronic structure, reactivity, and potential applications.

Screening for biological activity: Given the prevalence of sulfur- and nitrogen-containing compounds in medicinal chemistry, an evaluation of its biological properties could be a worthwhile endeavor.

Q & A

Basic: What are the recommended synthetic routes for N-methylaniline, and how can reaction conditions be optimized?

Answer:

  • Primary Synthesis: N-Methylaniline is synthesized via the reaction of aniline with dimethyl sulfate under controlled conditions (≤10°C) . The product mixture (aniline, N-methylaniline, and N,N-dimethylaniline) is separated using sulfuric acid to isolate aniline sulfate crystals.
  • Electrochemical Synthesis: Electrooxidation of N-methylaniline in acidic aqueous solutions produces poly(N-methylaniline) (PNMA), with conductivity influenced by solvent choice (e.g., dimethyl sulfoxide enhances conductivity) .
  • Optimization: Catalytic systems, such as metal halides (e.g., FeCl₃) and co-catalysts (e.g., DMCHA), significantly reduce reaction times and improve yields .

Basic: How can N-methylaniline be distinguished from aniline or other aromatic amines spectroscopically?

Answer:

  • IR Spectroscopy: The N-H stretching vibration in N-methylaniline appears as a distinct peak (~1.5 µm) with a blue shift compared to aniline .
  • NMR Analysis: A singlet at ~2.04 ppm (N-CH₃ protons) and aromatic proton signals (6.5–7.5 ppm) differentiate N-methylaniline from aniline .
  • UV-Vis Transmittance: Absorption spectra in hexane mixtures allow concentration-dependent differentiation, with lower N-methylaniline concentrations reducing absorption intensity .

Basic: What analytical methods ensure accurate quantification of N-methylaniline in biological or environmental samples?

Answer:

  • GC/MS: Gas chromatography-mass spectrometry with spiked recovery rates (91.4–98.7%) and precision (RSD 5.79–7.89%) is validated for detecting N-methylaniline in leather and textiles .
  • Calibration: Linear relationships (R² > 0.999) between chromatographic peak area and concentration ensure reliability .

Advanced: How do catalytic systems influence the disproportionation of N-methylaniline into N,N-dimethylaniline and aniline?

Answer:

  • Mechanistic Insight: Disproportionation is thermodynamically favorable (ΔG = −1.9 kJ/mol) and accelerated by metal halide catalysts (e.g., FeCl₃) via stabilization of transition states .
  • Experimental Validation: Co-catalysts like DMCHA reduce reaction times from 24 h to 4 h by facilitating urea intermediate formation . Trace aniline detection confirms disproportionation pathways .

Advanced: What mechanisms underlie the electrochemical polymerization of N-methylaniline and its conductive properties?

Answer:

  • Polaron vs. Bipolaron Structures: Poly(N-methylaniline) exhibits bipolaron conductivity in acidic media, contrasting with polaron-dominated poly(p-bromoaniline) .
  • Solvent Effects: Acetonitrile and dimethyl sulfoxide enhance conductivity by altering anion shielding and polymer chain alignment .
  • Thermal Stability: Thermogravimetric analysis (TGA) confirms stability up to 200°C, critical for conductive applications .

Advanced: How to reconcile contradictory mutagenicity data for N-methylaniline across experimental models?

Answer:

  • Species-Specific Responses: N-Methylaniline induces chromosomal aberrations in Chinese hamster lung cells (metabolic activation-dependent) but shows no mutagenicity in E. coli or rat hepatocytes .
  • Metabolic Pathways: Cytochrome P450-mediated activation in mammalian systems explains discrepancies, necessitating cross-species validation in toxicity studies .

Advanced: What strategies enhance the stability of poly(N-methylaniline) in low-temperature conductive pastes?

Answer:

  • Epoxy Functionalization: Substitution with epichlorohydrin improves adhesion and reduces resistivity (≤10⁻³ Ω·cm) by forming cross-linked networks .
  • DMA Analysis: Dynamic mechanical testing reveals enhanced flexibility (bend resistance <1 mm radius) and humidity resistance (85°C/85% RH for 1,000 h) .

Basic: What safety protocols are critical when handling N-methylaniline in developmental toxicity studies?

Answer:

  • Developmental Risks: N-Methylaniline crosses the placenta, necessitating strict exposure controls in in vivo models .
  • PPE Requirements: Use nitrile gloves, fume hoods, and closed systems to prevent inhalation or dermal contact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.